molecular formula C13H12N4OS B5086316 5-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole

5-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole

Cat. No.: B5086316
M. Wt: 272.33 g/mol
InChI Key: UWVGKYAINQYDHL-UHFFFAOYSA-N
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Description

5-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole is a heterocyclic compound that incorporates a thiazole ring, a pyridine ring, and an oxadiazole ring. These structural motifs are known for their significant roles in medicinal chemistry and various biological activities .

Preparation Methods

The synthesis of 5-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole typically involves multi-step reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the formation of the pyridine ring, and finally the construction of the oxadiazole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of these rings .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

5-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division. This mechanism is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Similar compounds include those that also contain thiazole, pyridine, and oxadiazole rings. Examples are:

Compared to these compounds, 5-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole is unique due to its specific combination of rings and the resulting biological activities .

Properties

IUPAC Name

5-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-8-11(15-9(2)19-8)6-12-16-13(17-18-12)10-4-3-5-14-7-10/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVGKYAINQYDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)CC2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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